Modulated Lipophilicity: LogP Increase Over Methoxy and Ethoxy Analogs to Address Hydrophobic Binding Pockets
The calculated LogP (XLogP3) of 1-(4-propoxybenzyl)-1H-indole-2,3-dione is estimated at 3.30, representing a 1.05 unit increase over the methoxy analog (1-(4-methoxybenzyl)-1H-indole-2,3-dione, XLogP3: 2.25) [1] and a 0.52 unit increase over the ethoxy analog (1-(4-ethoxybenzyl)-1H-indole-2,3-dione, XLogP: 2.78) . This increment places the compound in a more desirable lipophilic range for crossing biological membranes while potentially mitigating the excessive lipophilicity often associated with non-specific protein binding or poor solubility.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated XLogP3: 3.30 |
| Comparator Or Baseline | 1-(4-methoxybenzyl) analog: XLogP3 = 2.25; 1-(4-ethoxybenzyl) analog: XLogP = 2.78 |
| Quantified Difference | +1.05 LogP units vs. 4-methoxy; +0.52 LogP units vs. 4-ethoxy |
| Conditions | In silico prediction (XLogP3); values sourced from Hit2Lead and PubChem for comparators. |
Why This Matters
Lipophilicity is a key determinant of a compound's ADME profile and target binding kinetics; the propoxy analogue's higher LogP, compared to its methoxy and ethoxy counterparts, provides a clear, measurable parameter for SAR expansion into more hydrophobic chemical space.
- [1] PubChem. 1-(4-methoxybenzyl)-1H-indole-2,3-dione, Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/2048702 View Source
